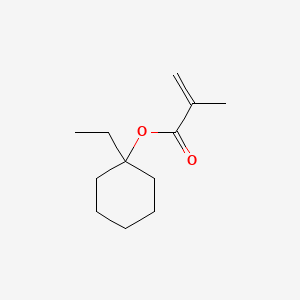
Ethylenediamine diacetate
Overview
Description
Ethylenediamine diacetate is an organic compound with the chemical formula NH₂CH₂CH₂NH₂ · 2CH₃COOH. It is a derivative of ethylenediamine, where two acetic acid molecules are associated with one ethylenediamine molecule. This compound is known for its chelating properties and is widely used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Ethylenediamine diacetate is an organic compound that is used as a building block for the production of many other chemical products . It has been shown to activate GABA receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA .
Mode of Action
The interaction of this compound with its targets involves the complexation of this compound with bicarbonate to form a carbamate . This interaction leads to changes in the activity of the GABA receptors, which can result in various physiological effects.
Biochemical Pathways
This compound affects the GABAergic system, which is a critical biochemical pathway in the nervous system. The activation of GABA receptors by this compound can influence various downstream effects, including the modulation of neuronal excitability .
Pharmacokinetics
The pharmacokinetic properties of Ethylenediamine, a component of this compound, include a bioavailability of about 0.34 after oral administration, due to a substantial first-pass effect . The volume of distribution is approximately 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of GABA receptors and the release of endogenous GABA . These effects can lead to changes in neuronal excitability, which can have various physiological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the carbamate complex between this compound and bicarbonate . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and affect its action.
Biochemical Analysis
Biochemical Properties
Ethylenediamine diacetate plays a crucial role in biochemical reactions. It is used as a catalyst for the preparation of various organic compounds . The nature of these interactions involves the formation of complex coordination bonds with metal ions .
Cellular Effects
It is known that ethylenediamine, a related compound, can produce local and generalized reactions when used as an excipient in pharmacological preparations .
Molecular Mechanism
It is known to exert its effects through the formation of complex coordination bonds with metal ions . This can significantly alter the reactivity, solubility, and stability of metal-containing systems .
Temporal Effects in Laboratory Settings
It is known that ethylenediamine has a short half-life of approximately 0.55 hours .
Dosage Effects in Animal Models
It is known that ethylenediamine can cause retinal atrophy and renal damage in rats and mice at doses of 100 mg/kg body weight per day and above .
Metabolic Pathways
It is known that ethylenediamine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Transport and Distribution
It is known that ethylenediamine lacks suitable physicochemical characteristics for extraction into organic solvents from aqueous solution .
Subcellular Localization
It is known that ethylenediamine is a basic amine and is a widely used building block in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine diacetate can be synthesized by reacting ethylenediamine with acetic acid. The reaction typically involves mixing ethylenediamine with glacial acetic acid in an appropriate solvent, such as ether, under controlled temperature conditions. The mixture is stirred to ensure complete reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine diacetate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is a key property utilized in many applications.
Substitution Reactions: The amine groups in this compound can participate in substitution reactions with other chemical species.
Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating protons to bases.
Common Reagents and Conditions:
Chelation: Commonly involves metal ions such as copper, nickel, and zinc under aqueous conditions.
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under mild to moderate temperatures.
Acid-Base Reactions: Often occur in aqueous solutions with bases like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Chelation: Metal-ethylenediamine diacetate complexes.
Substitution Reactions: Substituted ethylenediamine derivatives.
Acid-Base Reactions: Corresponding salts and water
Scientific Research Applications
Ethylenediamine diacetate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a chelating agent to remove metal ions from biological systems.
Industry: Utilized in the production of detergents, agrochemicals, and as a stabilizer in various formulations.
Comparison with Similar Compounds
Ethylenediamine diacetate can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but EDTA has a higher chelating capacity due to its four acetic acid groups.
Tetramethylethylenediamine (TMEDA): TMEDA is used as a ligand in coordination chemistry, similar to this compound, but with different steric and electronic properties.
Tetraethylethylenediamine (TEEDA): Another chelating agent with different alkyl groups, providing unique solubility and reactivity characteristics
This compound stands out due to its balanced chelating properties and versatility in various applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
acetic acid;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQBSJDTDGBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436235 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38734-69-9 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)












